methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14636199
Molecular Formula: C14H15F2N3O2
Molecular Weight: 295.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15F2N3O2 |
|---|---|
| Molecular Weight | 295.28 g/mol |
| IUPAC Name | methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C14H15F2N3O2/c1-7-12-9(14(20)21-2)5-10(8-3-4-8)17-13(12)19(18-7)6-11(15)16/h5,8,11H,3-4,6H2,1-2H3 |
| Standard InChI Key | ISQBEWSDMHCMHW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC(F)F |
Introduction
Structural Elucidation and Molecular Properties
The molecular architecture of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is defined by its fused bicyclic system and strategic substituents. The pyrazolo[3,4-b]pyridine core consists of a pyrazole ring fused to a pyridine ring at the 3,4-positions, creating a planar heteroaromatic system. Key substituents include:
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A cyclopropyl group at position 6, contributing steric bulk and potential metabolic stability.
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A 2,2-difluoroethyl chain at position 1, enhancing lipophilicity and influencing electronic properties through fluorine’s inductive effects.
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A methyl ester at position 4, serving as a handle for further derivatization or prodrug strategies.
Table 1: Molecular Properties of Methyl 6-Cyclopropyl-1-(2,2-Difluoroethyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅F₂N₃O₂ |
| Molecular Weight | 295.28 g/mol |
| IUPAC Name | Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
| CAS Number | Not publicly disclosed |
| Solubility | Likely lipophilic (predicted) |
The compound’s three-dimensional conformation is influenced by the cyclopropyl ring’s angle strain and the electron-withdrawing effects of fluorine atoms, which may impact binding interactions in biological systems .
Synthetic Methodologies
The synthesis of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multi-step organic transformations, typically proceeding through pyrazolopyridine core formation followed by sequential functionalization.
Core Formation
Pyrazolo[3,4-b]pyridine scaffolds are commonly synthesized via cyclocondensation reactions. A representative route involves:
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Knorr-type cyclization: Reaction of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring.
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Cyclocondensation: Fusion with a pyridine precursor, often under acidic or thermal conditions .
Optimization Challenges
Yield optimization (typically 55–70% for analogous compounds) requires careful control of:
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Temperature (often 80–120°C)
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Solvent polarity (e.g., DMF, THF)
Biological Activities and Mechanisms
While direct biological data for this compound are scarce, structurally related pyrazolo[3,4-b]pyridines exhibit diverse pharmacological profiles:
Kinase Inhibition
Pyrazolo[3,4-b]pyridines demonstrate potent inhibition of kinases such as c-Met and ALK. For example, compound 9 (a close analog) showed IC₅₀ values of 22.8 nM against c-Met kinase and 329 nM in MKN-45 cell assays . The difluoroethyl group may enhance target binding through hydrophobic interactions and fluorine-mediated hydrogen bonding.
Antimicrobial Activity
Derivatives bearing ester groups exhibit broad-spectrum activity:
Table 2: Antimicrobial Activity of Pyrazolo[3,4-b]Pyridine Analogs
| Microorganism | MIC Range (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.12–62.5 | Ampicillin (0.007) |
| Escherichia coli | 0.24–31.25 | Gentamicin (0.015) |
| Candida albicans | 0.98–15.6 | Amphotericin B (0.03) |
The methyl ester at position 4 may facilitate membrane penetration, while the cyclopropyl group could hinder enzymatic degradation .
Antiproliferative Effects
Select pyrazolo[3,4-b]pyridines show sub-micromolar IC₅₀ values against cancer cell lines:
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Hep G2 (liver): 0.0158–71.3 µM
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MCF7 (breast): 0.0001–0.0211 µM
Mechanistic studies suggest interference with tubulin polymerization and DNA topoisomerase inhibition .
Structure-Activity Relationships (SAR)
Critical SAR insights for pyrazolopyridines include:
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Position 1 Substituents: Bulky groups (e.g., difluoroethyl) enhance kinase affinity but reduce solubility.
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Position 6 Modifications: Cyclopropyl rings improve metabolic stability over phenyl groups.
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Ester vs. Carboxylic Acid: Methyl esters generally show better cell permeability than free acids .
Pharmacokinetic and Toxicological Considerations
Predicted ADMET properties (using analog data):
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Absorption: High gastrointestinal permeability (LogP ≈ 2.8)
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Metabolism: Susceptible to esterase-mediated hydrolysis
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents)
The difluoroethyl group may reduce CYP450-mediated oxidation, potentially lowering hepatotoxicity risks .
Applications in Drug Discovery
This compound serves as a versatile intermediate for:
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Kinase inhibitor development: c-Met, ALK, and VEGFR2 targets
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Antibacterial agents: MRSA and multidrug-resistant Gram-negative pathogens
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Anticancer therapies: Combinatorial regimens with DNA-damaging agents
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models.
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Prodrug Optimization: Replace methyl ester with bioreversible groups.
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Target Identification: Use chemoproteomics to map novel binding partners.
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Formulation Development: Address solubility limitations via nanoencapsulation.
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